molecular formula C12H23NO4 B1318509 2-Tert-butylazepane oxalate CAS No. 1177295-17-8

2-Tert-butylazepane oxalate

Cat. No. B1318509
M. Wt: 245.32 g/mol
InChI Key: BJGSDAFLQYZMHP-UHFFFAOYSA-N
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Description

2-Tert-butylazepane oxalate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of monoalkyl oxalates, which includes 2-Tert-butylazepane oxalate, is a significant process due to their application in the creation of various classes of compounds . The synthesis methods are limited due to the difficulty in synthesizing them, and the methods reported so far often involve the use of organic solvents and toxic reagents .


Chemical Reactions Analysis

The chemical reactions involving oxalate, a component of 2-Tert-butylazepane oxalate, are complex and diverse . Oxalate can react with other compounds in a variety of ways, including through titration methods, which involve the reaction of the compound with a titrant . Oxalate can also be degraded enzymatically with oxalate oxidase, producing hydrogen peroxide .

Scientific Research Applications

  • Aryl Oxalate Derivatives for Generating Phenoxyl Radicals Aryl oxalate derivatives, such as aryloxy oxalyl chlorides, aryloxy oxalyl tert-butyl peroxides, and diaryl oxalates, are used for generating phenoxyl-based radicals in both solution and rigid matrix conditions. Specifically, aryloxy oxalyl tert-butyl peroxides can decompose at 60-85°C to yield phenols, making them useful thermal precursors for aryloxyl radicals (Lahti et al., 1996).

  • Formation of Tertiary Carbon Radicals Research has explored using tert-alkyl N-phthalimidoyl oxalates, which can be generated from tertiary alcohols, to form nucleophilic tertiary carbon radicals. This process, involving visible-light photocatalysis, can be useful in fragment coupling reactions and constructing new quaternary carbons (Lackner et al., 2015).

  • Butoxycarbonylation Reagent for Amines and Phenols The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline is used as a tert-butoxycarbonylation reagent. This compound demonstrates high efficiency in chemoselective reactions involving aromatic and aliphatic amine hydrochlorides and phenols (Ouchi et al., 2002).

  • Antioxidant Defense System Response In biological research, tert-butyl compounds have been used to study the response of the antioxidant defense system. For instance, tert-butyl hydroperoxide has been used to assess cellular stress responses in human hepatoma cells (Alía et al., 2005).

  • Electrophilic Metabolite Research in Nrf2 Activation Tert-butylbenzoquinone, an electrophilic metabolite derived from butylated hydroxyanisole, is studied for its role in activating Nrf2, a transcription factor involved in response to oxidative or electrophilic stress. This research explores the electrophilic modification of Keap1 rather than ROS formation (Abiko et al., 2011).

  • Synthesis of β-Adrenergic Blocking Agents Research has involved the synthesis of 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate for potential use as a β-adrenergic blocking agent. This compound shows promise in pharmacological evaluations using mouse ECG and isolated rat uterus models (Jindal et al., 2003).

  • Chiral Auxiliary in Organic Synthesis The use of tert-butyl compounds as chiral auxiliaries in organic synthesis has been explored. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used for the preparation of enantiomerically pure compounds, showing effectiveness in a range of organic transformations (Studer et al., 1995).

Safety And Hazards

According to the safety data sheet, there are no known hazards associated with 2-Tert-butylazepane oxalate .

Future Directions

While specific future directions for 2-Tert-butylazepane oxalate are not mentioned in the sources retrieved, there is interest in developing efficient methods to quantify oxalate due to its ubiquity . This could potentially impact the use and analysis of compounds like 2-Tert-butylazepane oxalate in the future.

properties

IUPAC Name

2-tert-butylazepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.C2H2O4/c1-10(2,3)9-7-5-4-6-8-11-9;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGSDAFLQYZMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylazepane oxalate

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